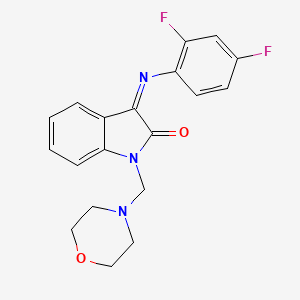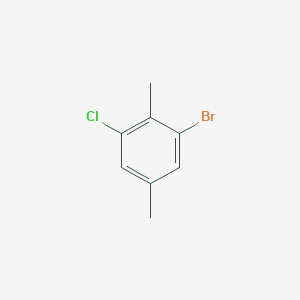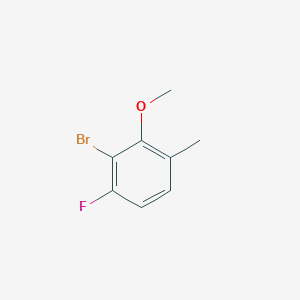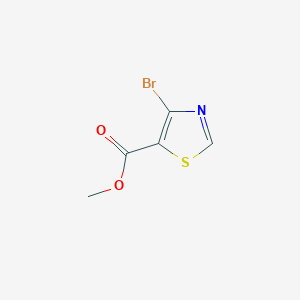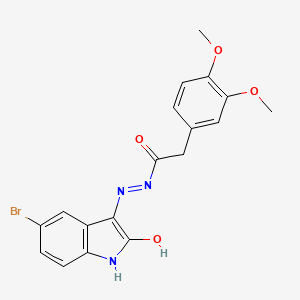
H-L-Lys(Lactoyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. In general, lysine can participate in a variety of chemical reactions, including peptide bond formation and various enzymatic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “H-L-Lys(Lactoyl)-OH” would depend on its specific structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
H-L-Lys(Lactoyl)-OH has a variety of potential applications in scientific research. It has been studied for its potential use as a cross-linking agent in bioconjugation, as a reagent in peptide synthesis, and as a building block in the synthesis of peptides and proteins. It has also been studied for its potential use as a carrier molecule for the delivery of drugs, as well as for its potential use in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of H-L-Lys(Lactoyl)-OH is not yet fully understood. However, it is believed that the compound acts as a catalyst in the formation of peptide bonds, and it may also act as a catalyst in the formation of other types of chemical bonds. Additionally, it is believed that the compound can interact with other molecules, such as proteins, to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, some studies have suggested that the compound can act as an antioxidant, and it may also have anti-inflammatory and anti-cancer properties. Additionally, it has been suggested that the compound may be able to increase the production of certain proteins and enzymes in the body, which could have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
H-L-Lys(Lactoyl)-OH has several advantages for lab experiments. It is a relatively inexpensive compound, and it is also relatively easy to synthesize. Additionally, the compound is stable and can be stored for long periods of time without significant degradation. However, the compound is also sensitive to light and heat, so it should be handled with care and stored in a cool, dark place.
Zukünftige Richtungen
The potential applications of H-L-Lys(Lactoyl)-OH are vast, and there are many potential future directions for research. One of the most promising areas of research is the development of new methods for the synthesis of the compound, as well as new methods for its use in bioconjugation and drug delivery. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, research is also needed to explore the potential use of the compound in the synthesis of other compounds and materials.
Synthesemethoden
H-L-Lys(Lactoyl)-OH can be synthesized through a variety of methods. One of the most common methods is the reaction of lysine with lactoyl chloride in the presence of an acid catalyst. This reaction produces this compound as the primary product, along with other byproducts. Other methods for the synthesis of this compound include the reaction of lysine with ethyl lactate or ethyl lactate ester in the presence of a base catalyst, or the reaction of lysine with ethyl lactate in the presence of a strong base.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-(2-hydroxypropanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-6(12)8(13)11-5-3-2-4-7(10)9(14)15/h6-7,12H,2-5,10H2,1H3,(H,11,13)(H,14,15)/t6?,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFTZQHBUQYHFH-MLWJPKLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCCC(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NCCCC[C@@H](C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)
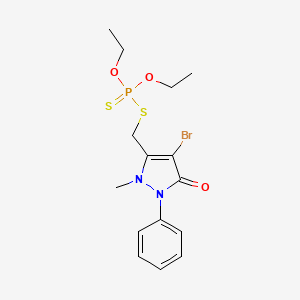
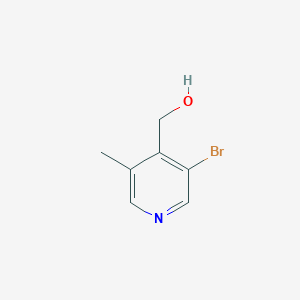

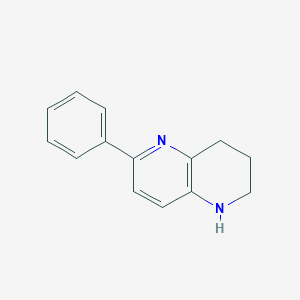
![1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine](/img/structure/B6359332.png)
